REACTION_CXSMILES
|
[ClH:1].[F:2][C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:4]=1N.N([O-])=O.[Na+]>O>[Cl:1][C:4]1[C:3]([F:2])=[CH:9][CH:8]=[CH:7][C:6]=1[F:10] |f:2.3|
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
129 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C(=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
cuprous chloride
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
270 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 30 minutes at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the mixture was cooled to −10° C.
|
Type
|
WAIT
|
Details
|
over 30 minutes in a temperature range of −10 to −5° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
by stirring for 30 minutes at −10° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
was added to another reactor
|
Type
|
WAIT
|
Details
|
over 90 minutes in a temperature range of 25 to 30° C.
|
Duration
|
90 min
|
Type
|
STIRRING
|
Details
|
by stirring for 30 minutes in that temperature range
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
A reaction mixture obtained by the reaction
|
Type
|
DISTILLATION
|
Details
|
was subjected to steam distillation
|
Type
|
WASH
|
Details
|
The resulting organic phase was washed with water in three times
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 124 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |